molecular formula C16H26N2O2 B12566210 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate CAS No. 143737-19-3

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate

Cat. No.: B12566210
CAS No.: 143737-19-3
M. Wt: 278.39 g/mol
InChI Key: JMEGWFDFOHILLG-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbamate group attached to a 2,3,4-trimethylphenyl ring and a diethylaminoethyl side chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate typically involves the reaction of 2,3,4-trimethylphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates with different substituents on the phenyl ring or variations in the aminoethyl side chain. Examples include:

Uniqueness

What sets 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate apart is its specific combination of the diethylaminoethyl group and the 2,3,4-trimethylphenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

143737-19-3

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2,3,4-trimethylphenyl)carbamate

InChI

InChI=1S/C16H26N2O2/c1-6-18(7-2)10-11-20-16(19)17-15-9-8-12(3)13(4)14(15)5/h8-9H,6-7,10-11H2,1-5H3,(H,17,19)

InChI Key

JMEGWFDFOHILLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=C(C(=C(C=C1)C)C)C

Origin of Product

United States

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